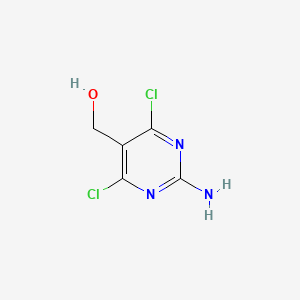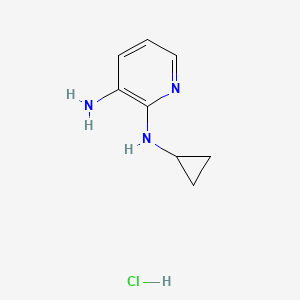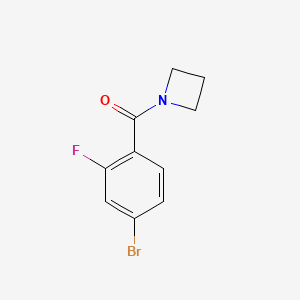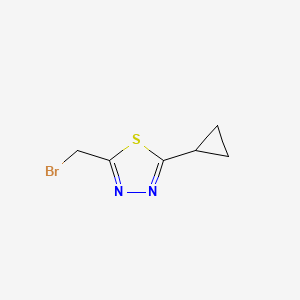
3-(4-Iodopyrazol-1-yl)-propan-1-ol
Vue d'ensemble
Description
“3-(4-Iodopyrazol-1-yl)-propan-1-ol” is a compound that contains an iodopyrazole group attached to a propyl alcohol group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the iodine atom suggests that this compound could be used as a building block in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring with an iodine atom at the 4-position, and a propyl alcohol group attached at the 3-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.
Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the iodine atom and the alcohol group. The iodine could potentially be replaced in a substitution reaction, and the alcohol group could undergo reactions typical of alcohols .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar alcohol group could enhance its solubility in polar solvents .
Applications De Recherche Scientifique
One-Pot Synthesis of Pyrazole Derivatives
Liu et al. (2018) presented an economical one-pot synthesis method for 1-aryl-substituted 4-iodopyrazole-3-ols, showcasing the efficiency and environmental friendliness of this approach. This method underscores the atom economy and cost-effectiveness of synthesizing iodopyrazole derivatives, potentially including compounds similar to 3-(4-Iodopyrazol-1-yl)-propan-1-ol Liu, Yang, Dong, Jin, & Wang, 2018.
Antifungal Applications
The antifungal potential of triazole derivatives, which share a structural motif with pyrazole compounds, was explored by Lima-Neto et al. (2012). They synthesized various 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their in vitro antifungal efficacy against Candida strains, indicating potential bioactive applications of similar pyrazole-based compounds Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012.
Fluorescent Markers Development
Pelizaro et al. (2019) investigated the synthesis of amphiphilic triazoanilines for use as fluorescent biomarkers. These compounds, synthesized from industrial waste products like cardanol and glycerol, demonstrated potential for biodiesel quality control, highlighting the diverse applications of pyrazole and triazole derivatives in environmental and industrial contexts Pelizaro, Braga, Crispim, Barros, Pessatto, Oliveira, Vani, de Souza, Grisolia, Antoniolli-Silva, de Lima, Jaques, Beatriz, & Oliveira, 2019.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-iodopyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNCEUBHOFFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)




![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)


